(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile

Catalog No.
S12804891
CAS No.
M.F
C9H10N2O
M. Wt
162.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile

Product Name

(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile

IUPAC Name

4-[(1S)-1-amino-2-hydroxyethyl]benzonitrile

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C9H10N2O/c10-5-7-1-3-8(4-2-7)9(11)6-12/h1-4,9,12H,6,11H2/t9-/m1/s1

InChI Key

QTSZAQXPEBIDFE-SECBINFHSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(CO)N

Isomeric SMILES

C1=CC(=CC=C1C#N)[C@@H](CO)N

(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile is an organic compound characterized by a benzene ring substituted with a nitrile group and a hydroxyethylamine moiety. Its molecular formula is C9H11N2OC_9H_{11}N_2O, and it is often encountered in its hydrochloride form, enhancing its solubility and stability in various applications. The compound is of interest due to its potential biological activities and utility in synthetic chemistry.

, including:

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group using agents like potassium permanganate, yielding 4-(1-Amino-2-oxoethyl)benzonitrile.
  • Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride, producing 4-(1-Amino-2-hydroxyethyl)benzylamine.
  • Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to various substituted derivatives depending on the reagents used.

Research indicates that (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile has potential biological activities, particularly in the context of enzyme interactions and metabolic pathways. The compound's mechanism of action involves binding to specific molecular targets, modulating their activity through hydrogen bonding and electrostatic interactions facilitated by its hydroxyl and amino groups. This suggests its potential use in drug development, particularly as a precursor for therapeutic agents.

The synthesis of (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile typically involves the following steps:

  • Starting Material: Begin with 4-cyanobenzaldehyde.
  • Reduction: Reduce the aldehyde group to an alcohol using sodium borohydride.
  • Amination: Convert the alcohol to an amine through reaction with ammonia or another amine source.
  • Resolution: Resolve the racemic mixture to isolate the (S)-enantiomer using chiral resolution techniques.
  • Hydrochloride Formation: React with hydrochloric acid to form the hydrochloride salt.

(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile has diverse applications across several fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for interactions with biological macromolecules, contributing to biochemical studies.
  • Medicine: Explored for therapeutic properties and potential drug development applications.
  • Industry: Utilized in producing specialty chemicals and materials.

Interaction studies of (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile focus on its reactivity with biological molecules, particularly proteins and enzymes. The hydroxyethyl group enhances solubility and interaction potential, while the nitrile group may facilitate nucleophilic attacks. These interactions are crucial for elucidating the compound's biological effects and therapeutic potential.

Several compounds share structural similarities with (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile, including:

Compound NameStructural FeaturesUnique Aspects
(S)-2-(1-Amino-2-hydroxyethyl)benzonitrileSimilar structure but different substitutionDifferent reactivity profiles due to substitution
(S)-3-(1-Amino-2-hydroxyethyl)benzonitrileVariation in position of amino groupAlters interaction dynamics with biological targets
4-(1-Hydroxyethyl)benzonitrileLacks amino groupAffects reactivity; primarily hydroxyethyl interactions
4-(Hydroxy(p-tolyl)methyl)benzonitrileContains a p-tolyl substituentInfluences chemical reactivity and applications

The uniqueness of (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile lies in its specific substitution pattern on the benzene ring, which affects its reactivity and interaction with biological targets. This distinctiveness makes it valuable for specific research applications compared to other similar compounds .

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

162.079312947 g/mol

Monoisotopic Mass

162.079312947 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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